molecular formula C15H10O5 B083515 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione CAS No. 10383-63-8

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione

Cat. No. B083515
CAS RN: 10383-63-8
M. Wt: 270.24 g/mol
InChI Key: JHNIAAKMKICMPB-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione is a natural product found in Prismatomeris tetrandra and Coprosma acerosa . It is a type of anthraquinone, which is a large group of polyketides containing compounds that feature a common 9,10-dioxoanthracene core .


Molecular Structure Analysis

The molecular formula of 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione is C15H10O5 . Its average mass is 270.237 Da and its monoisotopic mass is 270.052826 Da .

Scientific Research Applications

  • Antitumor Activities : A study by Krapcho et al. (1986) explored the synthesis and evaluation of unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]anthracene-9,10-diones, including derivatives of 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione, for their antitumor activities. These compounds showed high in vitro activity but varied results in vivo, suggesting potential for further investigation in cancer treatment (Krapcho et al., 1986).

  • Redox Mechanism and Kinetic Parameters : Ahmad et al. (2014) investigated the redox behavior of a novel anthraquinone derivative at different pH levels, providing insights into the redox mechanism and various kinetic and thermodynamic parameters. This study contributes to understanding the biochemical action of anthraquinones (Ahmad et al., 2014).

  • Synthesis Methods : Research by Krapcho et al. (1990) described synthetic pathways to 1,4-difluoro-5,8-dihydroxy-anthracene-9,10-dione, a compound related to 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione. This study provides valuable methods for preparing similar anthracene derivatives (Krapcho et al., 1990).

  • Bioactivities of Substituted Derivatives : Hua et al. (2002) synthesized and evaluated the anticancer and antimalarial activities of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, showing the potential of these compounds in treating various diseases (Hua et al., 2002).

  • Cytotoxic Aminoanthraquinone Derivatives : Nor et al. (2013) investigated the synthesis of aminoanthraquinones, including derivatives of 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione, and their cytotoxic activity against various cancer cell lines (Nor et al., 2013).

  • Functionalization for Synthesis of Complex Molecules : Akar et al. (2011) described efficient and selective syntheses of brominated 1,4-anthraquinones, a key step in the functionalization of anthracene derivatives like 1,3-Dihydroxy-2-methoxyanthracene-9,10-dione (Akar et al., 2011).

properties

IUPAC Name

1,3-dihydroxy-2-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-20-15-10(16)6-9-11(14(15)19)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,16,19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHNIAAKMKICMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146080
Record name Anthraquinone, 1,3-dihydroxy-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dihydroxy-2-methoxyanthracene-9,10-dione

CAS RN

10383-63-8
Record name Anthraquinone, 1,3-dihydroxy-2-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010383638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthraquinone, 1,3-dihydroxy-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Luo, Y Wang, Q Qin, Y Wang, J Xu, X He - Bioorganic Chemistry, 2021 - Elsevier
Morinda (Morinda officinalis) is widely consumed as a health-care herb in Asia and reported to possess various biological activities. In this study, anti-inflammatory phytochemicals were …
Number of citations: 26 www.sciencedirect.com
K Yeshi, G Turpin, T Jamtsho, P Wangchuk - Molecules, 2022 - mdpi.com
Australian tropical plants have been a rich source of food (bush food) and medicine to the first Australians (Aboriginal people), who are believed to have lived for more than 50,000 years…
Number of citations: 12 www.mdpi.com
罗欢 - 2021 - 广东药科大学
Number of citations: 0

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